molecular formula C9H8F3NO4 B171893 Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate CAS No. 103900-77-2

Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate

Katalognummer: B171893
CAS-Nummer: 103900-77-2
Molekulargewicht: 251.16 g/mol
InChI-Schlüssel: QZEXFLHXHOIAAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate (CAS: 103900-77-2) is a substituted nicotinic acid derivative with the molecular formula C₉H₈F₃NO₄ and a molecular weight of 251.16 g/mol . Its structure features hydroxyl groups at positions 4 and 6, a trifluoromethyl (-CF₃) group at position 2, and an ethyl ester at position 3 (Figure 1). This compound is synthesized via condensation reactions involving diethyl 1,3-acetonedicarboxylate as a precursor . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl groups improve aqueous solubility, making it a versatile intermediate in medicinal and agrochemical research.

Eigenschaften

IUPAC Name

ethyl 4-hydroxy-6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO4/c1-2-17-8(16)6-4(14)3-5(15)13-7(6)9(10,11)12/h3H,2H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEXFLHXHOIAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C=C1O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716228
Record name Ethyl 4-hydroxy-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103900-77-2
Record name Ethyl 4-hydroxy-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The hydroxyl groups can form hydrogen bonds with active sites, leading to inhibition or activation of biological pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Key structural differences between Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate and related compounds are summarized below:

Compound Name Molecular Formula Substituents Functional Groups Molecular Weight (g/mol) Key Properties
This compound C₉H₈F₃NO₄ 4,6-OH; 2-CF₃; ethyl ester Ester, hydroxyl, CF₃ 251.16 High polarity, H-bonding capacity
2-Methoxy-4,6-diphenylnicotinonitrile C₁₉H₁₃N₃O 2-OCH₃; 4,6-Ph; nitrile Nitrile, methoxy, phenyl 299.33 Lipophilic, electron-withdrawing nitrile
4,6-Dimethyl-2-(propylthio)nicotinamide C₁₁H₁₆N₂OS 4,6-CH₃; 2-SPr; amide Amide, thioether, methyl 224.32 Enhanced metabolic stability
Methyl nicotinate C₇H₇NO₂ Methyl ester Ester 153.14 Slow hydrolysis (>95 hours in HSA)
2-Butoxyethyl nicotinate C₁₂H₁₇NO₃ Butoxyethyl ester Ester 223.27 Rapid hydrolysis (<15 minutes in HSA)

Key Observations :

  • Hydroxyl vs. Methoxy/Phenyl Groups: The hydroxyl groups in the target compound confer higher polarity and hydrogen-bonding capacity compared to methoxy or phenyl substituents in analogs like 2-methoxy-4,6-diphenylnicotinonitrile. This enhances aqueous solubility but may reduce membrane permeability .
  • Trifluoromethyl Group : The -CF₃ group at position 2 introduces strong electron-withdrawing effects, stabilizing the pyridine ring against nucleophilic attack. This contrasts with methyl or alkylthio groups in 4,6-dimethyl-2-(alkylthio)nicotinamides, which are less electron-withdrawing .
  • Ester vs. Amide/Nitrile : The ethyl ester in the target compound is more hydrolytically labile than amide or nitrile groups. For example, methyl nicotinate (a simple ester) hydrolyzes slowly (>95 hours), while 2-butoxyethyl nicotinate degrades rapidly (<15 minutes) in human serum albumin (HSA) . The target compound’s hydrolysis rate is likely intermediate, balancing prodrug activation and stability.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The hydroxyl groups in the target compound improve solubility in polar solvents (e.g., water or ethanol) compared to lipophilic analogs like 2-methoxy-4,6-diphenylnicotinonitrile .
  • LogP : The experimental LogP of 1.69 (from ) suggests moderate lipophilicity, enhanced by the -CF₃ group but tempered by hydroxyls. This contrasts with higher LogP values for phenyl-substituted analogs.
  • Hydrolysis Kinetics : While direct data for the target compound is unavailable, its ethyl ester group is expected to hydrolyze faster than methyl nicotinate but slower than 2-butoxyethyl nicotinate in HSA, based on steric and electronic effects .

Biologische Aktivität

Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring with hydroxyl groups at positions 4 and 6, and a trifluoromethyl group at position 2. This unique structure enhances its lipophilicity and biological activity.

Property Value
Molecular Formula C₉H₈F₃N₃O₃
Molecular Weight 251.17 g/mol
Solubility Soluble in organic solvents
Melting Point Not specified

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites on these targets, potentially leading to inhibition or modulation of biological pathways. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, making it more effective in reaching its targets.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition capabilities. It has been studied for its potential to inhibit various enzymes involved in metabolic pathways, which could have implications for therapeutic applications in diseases such as cancer and inflammation.

Antiviral Properties

One significant area of research focuses on the compound's antiviral properties. Studies have shown that it may inhibit RNase H activity associated with HIV-1 reverse transcriptase, which is crucial for viral replication. The compound demonstrated promising inhibitory activity in the low micromolar range, suggesting its potential as a lead compound for developing new antiviral agents .

Case Studies and Research Findings

  • Inhibition of RNase H Activity : A study evaluated a series of compounds based on the nicotinic acid scaffold, including this compound. The compound showed effective inhibition of RNase H function with an IC50 value indicating significant potential against HIV-1 replication .
  • Anti-inflammatory Effects : Preliminary investigations suggest that this compound may also possess anti-inflammatory properties, making it a candidate for further studies aimed at treating inflammatory diseases.
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds indicates that modifications to the hydroxyl and trifluoromethyl groups can significantly impact biological activity, providing insights for future drug design efforts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate, and how do reaction conditions influence yield?

  • Methodology : A two-step synthesis can be adapted from analogous trifluoromethyl-substituted nicotinate esters. For example, a Suzuki-Miyaura coupling (as in ) using boronic acids and halogenated precursors under palladium catalysis may introduce substituents. Hydrolysis of ester or nitrile groups (e.g., acid-catalyzed conditions at 60–80°C, as in ) can generate dihydroxy functionality.
  • Critical Parameters : Temperature control during hydrolysis is essential to avoid over-degradation. Catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and solvent choice (e.g., THF/water mixtures) significantly affect coupling efficiency .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • LCMS : Use reverse-phase HPLC with TFA-containing mobile phases (e.g., 0.05% TFA in water/acetonitrile) to confirm molecular ion peaks (e.g., m/z 366 [M+H]+ as in ).
  • NMR : ¹H/¹³C NMR in deuterated DMSO can resolve hydroxyl protons (δ 10–12 ppm) and trifluoromethyl signals (¹⁹F NMR δ -60 to -70 ppm).
  • HPLC Purity : Retention time consistency (e.g., 1.26 minutes under SMD-TFA05 conditions) ensures reproducibility .

Q. How should researchers handle stability and storage of this compound?

  • Methodology : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar). Monitor decomposition via periodic HPLC analysis. Similar trifluoromethyl esters (e.g., ) show sensitivity to moisture and heat, necessitating desiccants and cold storage .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in synthetic yields for trifluoromethyl-substituted nicotinates?

  • Analysis : Divergent yields in coupling reactions (e.g., 26–89% in ) may arise from steric hindrance at the 2-position or competing side reactions (e.g., protodehalogenation). Computational modeling (DFT) of transition states can identify optimal substituent orientations.
  • Experimental Design : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. CsF) to minimize byproducts .

Q. How do the electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodology : Use Hammett σ constants to predict electron-withdrawing effects. For example, the -CF₃ group at the 2-position (σₚ ≈ 0.54) increases electrophilicity at the 4- and 6-positions, facilitating hydroxylation or halogenation. Kinetic studies under varying pH (3–9) can quantify rate enhancements .

Q. What strategies resolve discrepancies in spectroscopic data for dihydroxy-nicotinate derivatives?

  • Case Study : Conflicting ¹H NMR signals for hydroxyl protons may result from tautomerism or hydrogen bonding. Variable-temperature NMR (25–80°C) and deuterium exchange experiments can clarify dynamic equilibria. Cross-validate with IR spectroscopy (O-H stretches at 3200–3600 cm⁻¹) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Methodology : Synthesize analogs with varying alkyl/aryl groups at the 4- and 6-positions (e.g., ). Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computational descriptors (LogP, polar surface area). Molecular docking can predict binding interactions with target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.